molecular formula C12H8Cl2N2O2 B12628231 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-43-7

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12628231
CAS No.: 1031929-43-7
M. Wt: 283.11 g/mol
InChI Key: FHNUKBAMAMUMPI-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its specific substitutions, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2,5-dichloro-8-methylquinoline followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,5-dichloro-8-methyl-3-(2-aminoethenyl)quinoline.

Scientific Research Applications

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline
  • 2,5-Dichloro-8-methylquinoline
  • 8-Methyl-3-(2-nitroethenyl)quinoline

Comparison

Compared to similar compounds, 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups provides a balance of electron-withdrawing effects, making it a versatile intermediate for further chemical modifications.

Properties

CAS No.

1031929-43-7

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3

InChI Key

FHNUKBAMAMUMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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